Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
Overview
Description
Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities. This compound is often used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-benzyl-4-methylpiperazine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The starting materials are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactions, automated synthesis, and the use of high-throughput screening to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
4-Methylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals.
Ethyl 4-methylpiperazine-1-carboxylate: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-benzyl-4-methylpiperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)14-12-16(2)9-10-17(14)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEHQIOWNHNCLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441830 | |
Record name | Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-59-6 | |
Record name | Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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